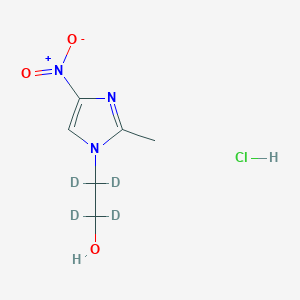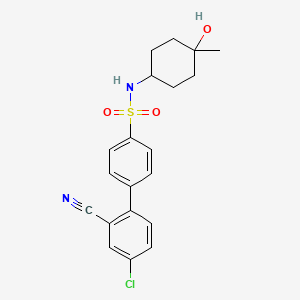
Isometronidazole-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isometronidazole-d4 (hydrochloride) is a deuterium-labeled derivative of Isometronidazole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
準備方法
The synthesis of Isometronidazole-d4 (hydrochloride) involves the incorporation of deuterium into the Isometronidazole molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Isometronidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterium-labeled Isometronidazole is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial production methods for Isometronidazole-d4 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Isometronidazole-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Isometronidazole-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of Isometronidazole-d4 (hydrochloride) is similar to that of Isometronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with deoxyribonucleic acid and electron-transport proteins, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against anaerobic bacteria and protozoa .
類似化合物との比較
Isometronidazole-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Isometronidazole. Similar compounds include:
Metronidazole: A widely used antibiotic with similar chemical structure and mechanism of action.
Tinidazole: Another nitroimidazole derivative with similar applications but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life and different therapeutic uses
特性
分子式 |
C6H10ClN3O3 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; |
InChIキー |
JECPEFKCSPMQKO-DAHDXRBSSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-].Cl |
正規SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)







![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)



